

Application Notes and Protocols for Iodomethane- ^{13}C in Quantitative NMR Spectroscopy

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Compound of Interest

Compound Name: Iodomethane- ^{13}C

Cat. No.: B121761

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Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute or relative concentration of substances in a sample. It is a primary ratio method of measurement, meaning that the signal intensity is directly proportional to the number of nuclei present in the sample. The use of an internal standard with a known concentration is crucial for accurate and precise quantification.

Iodomethane- ^{13}C ($^{13}\text{CH}_3\text{I}$) is an excellent internal standard for ^{13}C qNMR for several reasons. Its single, sharp resonance in the ^{13}C NMR spectrum is typically well-separated from the signals of most organic molecules, minimizing signal overlap.^[1] The carbon nucleus in **Iodomethane- ^{13}C** has a relatively long spin-lattice relaxation time (T_1), which is a critical consideration for quantitative experiments. Furthermore, being isotopically labeled, it can be introduced into a sample without adding proton signals that might complicate ^1H NMR spectra. This application note provides a detailed overview, experimental protocols, and data presentation guidelines for the use of **Iodomethane- ^{13}C** in quantitative ^{13}C NMR spectroscopy.

Principle of Quantitative ^{13}C NMR

The basis of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the molar amount of the corresponding nucleus. For accurate quantification in ^{13}C NMR, several experimental parameters must be carefully controlled to ensure this relationship holds true. The key challenges in ^{13}C qNMR are the long spin-lattice relaxation times (T_1) of carbon nuclei and the Nuclear Overhauser Effect (NOE), which can enhance signal intensities in a non-uniform manner.[2]

To obtain accurate quantitative results, it is essential to:

- Ensure complete relaxation of all relevant nuclei between scans by using a sufficiently long relaxation delay (D_1). A common rule of thumb is to set D_1 to at least 5 times the longest T_1 of the signals of interest.[3]
- Suppress the NOE by using inverse-gated decoupling. This technique applies proton decoupling only during the acquisition of the FID, not during the relaxation delay, thus preventing the non-quantitative signal enhancement from the NOE.[4]
- Achieve a high signal-to-noise ratio (S/N) for both the analyte and the internal standard signals.

Advantages of Using Iodomethane- ^{13}C as a qNMR Standard

- **Single, Sharp Signal:** **Iodomethane- ^{13}C** exhibits a single resonance in the ^{13}C NMR spectrum, simplifying spectral analysis and integration.
- **Chemical Shift:** Its chemical shift is in a region that generally does not overlap with the signals of many common organic functional groups.
- **Isotopic Purity:** Commercially available with high isotopic purity (typically >99 atom % ^{13}C), ensuring accurate standard concentration.
- **Minimal Interference in ^1H NMR:** As a ^{13}C -labeled compound, it does not introduce additional signals in ^1H NMR spectra, which is advantageous when correlating data from both nuclei.

Applications in Pharmaceutical Analysis

Quantitative ^{13}C NMR using **Iodomethane- ^{13}C** as an internal standard is a valuable tool in pharmaceutical analysis for:

- Purity Assessment: Determining the purity of active pharmaceutical ingredients (APIs) and intermediates.
- Content Uniformity: Assessing the uniformity of dosage units.
- Stability Studies: Quantifying the degradation of drug substances over time.
- Reaction Monitoring: Tracking the consumption of starting materials and the formation of products in chemical reactions, such as the Heck reaction.[5]

Experimental Protocols

Protocol 1: General Quantitative ^{13}C NMR Experiment

This protocol outlines the general steps for performing a quantitative ^{13}C NMR experiment using **Iodomethane- ^{13}C** as an internal standard.

1. Sample Preparation:

- Accurately weigh a known amount of the analyte and **Iodomethane- ^{13}C** internal standard.
- Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a volumetric flask to a known volume.
- Transfer an appropriate amount of the solution to an NMR tube.

2. NMR Spectrometer Setup:

- Tune and shim the spectrometer probe for the sample.
- Set the temperature to a constant value (e.g., 298 K).

3. Acquisition Parameters:

The following are recommended starting parameters. These may need to be optimized for specific samples and spectrometers.

Parameter	Recommended Value	Rationale
Pulse Program	zgig (or equivalent)	Inverse-gated decoupling to suppress NOE.[6]
Pulse Angle	30-45°	A smaller flip angle allows for a shorter relaxation delay.
Relaxation Delay (D1)	5 x T ₁ (longest)	Ensures complete relaxation of all nuclei for accurate integration.[3] For many carbon nuclei, this can be 60 seconds or more. To shorten this, a relaxation agent can be used.[7]
Acquisition Time (AQ)	≥ 2 seconds	To ensure good digital resolution.
Number of Scans (NS)	Dependent on sample concentration	Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest for an integration error of <1%.[3]
Spectral Width (SW)	Sufficient to cover all signals	Ensure a clear baseline on both sides of the spectrum.

4. Data Processing:

- Apply an exponential multiplication with a line broadening factor (e.g., 0.3 - 1 Hz).
- Perform Fourier transformation.
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Perform baseline correction.
- Integrate the signal of the analyte and the **Iodomethane-13C** internal standard.

5. Calculation of Analyte Concentration:

The concentration of the analyte can be calculated using the following formula:

$$\text{Canalyte} = (\text{Ianalyte} / \text{Nanalyte}) * (\text{NIS} / \text{IIS}) * (\text{MWanalyte} / \text{MWIS}) * (\text{mIS} / \text{manalyte}) * \text{PIS}$$

Where:

- Canalyte = Concentration of the analyte
- Ianalyte = Integral of the analyte signal
- Nanalyte = Number of carbons giving rise to the analyte signal
- IIS = Integral of the **Iodomethane- ^{13}C** signal
- NIS = Number of carbons for the internal standard (1 for $^{13}\text{CH}_3\text{I}$)
- MWanalyte = Molecular weight of the analyte
- MWIS = Molecular weight of the internal standard
- manalyte = Mass of the analyte
- mIS = Mass of the internal standard
- PIS = Purity of the internal standard

Protocol 2: Accelerated Quantitative ^{13}C NMR using a Paramagnetic Relaxation Agent

To reduce the long experiment times associated with long T_1 relaxation delays, a paramagnetic relaxation agent like chromium(III) acetylacetonate ($\text{Cr}(\text{acac})_3$) can be added to the sample.

1. Sample Preparation:

- Prepare the sample as described in Protocol 1.
- Add a small, known amount of a stock solution of $\text{Cr}(\text{acac})_3$ to the NMR tube. The final concentration of the relaxation agent should be in the range of 5-20 mM.

2. NMR Spectrometer Setup and Data Processing:

- Follow the same procedure as in Protocol 1.

3. Acquisition Parameters:

- Relaxation Delay (D1): The addition of the relaxation agent will significantly shorten the T_1 values. The D1 value can be reduced accordingly, often to as little as 1-5 seconds. The T_1 values should be measured for the specific sample to determine the optimal D1.

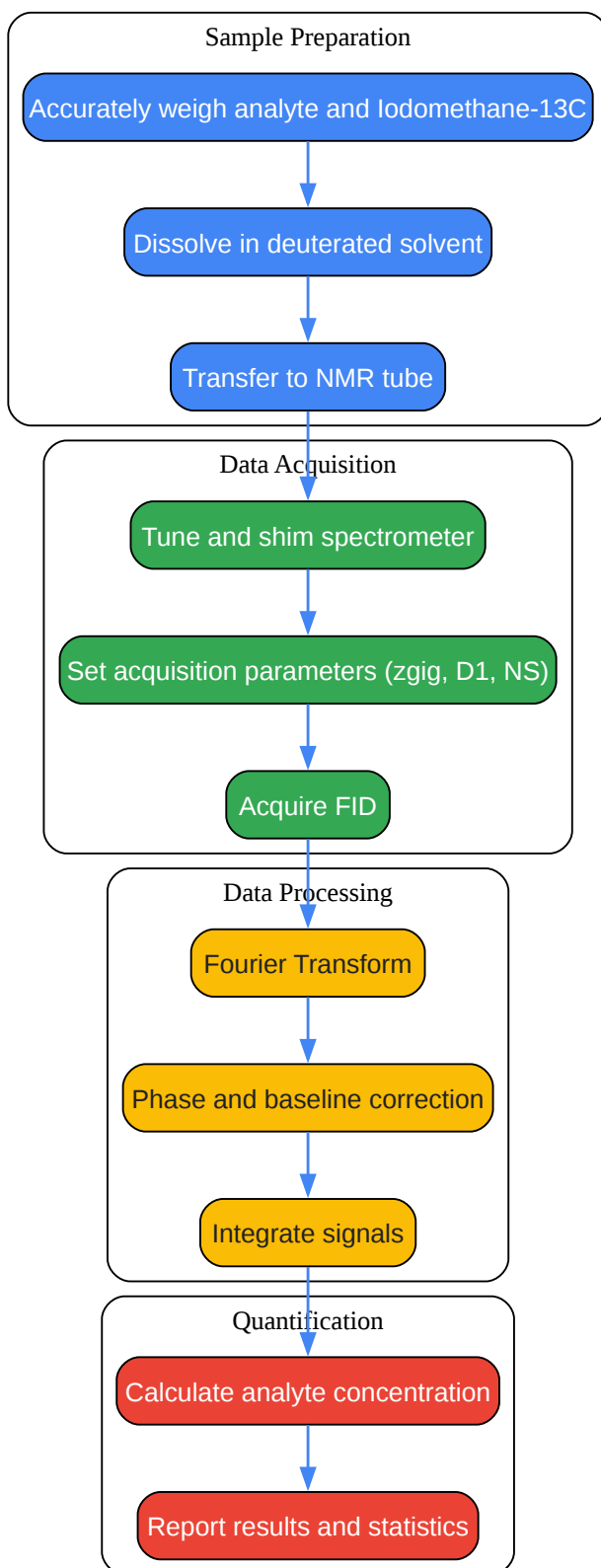
Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison and interpretation.

Table 1: Quantitative ^{13}C NMR Data for the Determination of API Purity

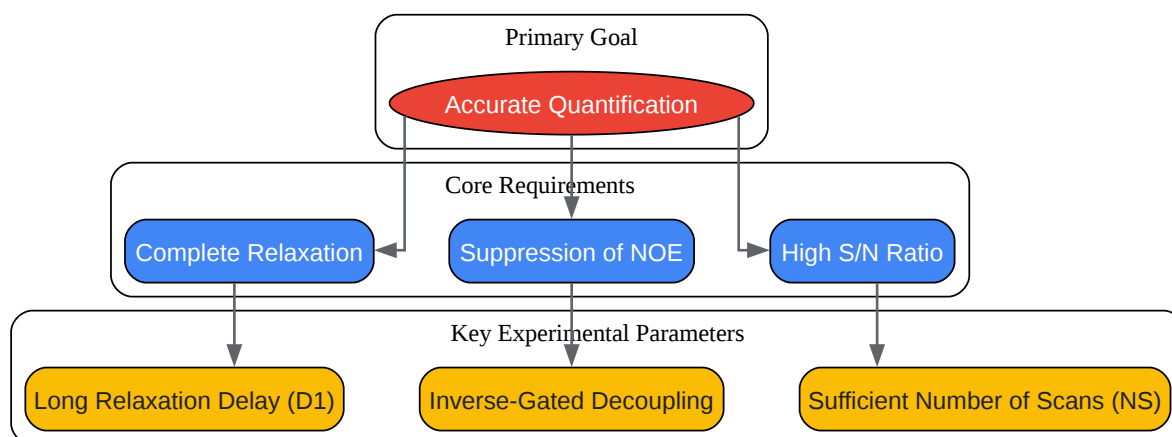
Analyte (API)	Spectrometer Field (MHz)	Internal Standard	Analyte Signal (ppm, multiplicity)	Internal Standard Signal (ppm)	Relaxation Delay (D1) (s)	Number of Scans (NS)	Calculated Purity (%)	RSD (%) (n=3)
Ibuprofen	125	Iodomethane- ^{13}C	181.2 (s, C=O)	-20.7	60	256	99.2	0.3
Paracetamol	100	Iodomethane- ^{13}C	168.5 (s, C=O)	-20.7	60	512	98.9	0.5
Atorvastatin	150	Iodomethane- ^{13}C	177.4 (s, C=O)	-20.7	30 (with Cr(acac) $_3$)	128	99.5	0.2

Visualizations



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Caption: Workflow for quantitative NMR using **Iodomethane-13C**.



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Caption: Key relationships for accurate qNMR experiments.

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